molecular formula C6H14ClNO3 B7942961 ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride

ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride

Cat. No.: B7942961
M. Wt: 183.63 g/mol
InChI Key: WHKKNTASOQMDMH-TYSVMGFPSA-N
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Description

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which is denoted by the (2R,3R) configuration. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and an appropriate amine.

    Reaction Conditions: The reaction conditions often involve the use of a base to facilitate the formation of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Scientific Research Applications

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The amino and hydroxyl groups can form hydrogen bonds with the target molecules, facilitating the desired biological or chemical effect.

Comparison with Similar Compounds

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride: This compound has the opposite stereochemistry and may exhibit different biological activity.

    Ethyl (2R,3R)-2-amino-3-hydroxybutanoate: The absence of the hydrochloride group may affect its solubility and reactivity.

    Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrobromide: The substitution of the chloride ion with a bromide ion may influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which contribute to its versatility and wide range of applications.

Biological Activity

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride, also known as ethyl L-threoninate hydrochloride, is a chiral compound that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₆H₁₄ClNO₃
  • Molecular Weight : 183.63 g/mol
  • Boiling Point : 254ºC at 760 mmHg
  • Flash Point : 107.4ºC

The compound's stereochemistry (2R,3R) is significant as it influences its interaction with biological targets, particularly enzymes and receptors.

This compound exhibits biological activity primarily through its interaction with various molecular targets:

  • Enzyme Interactions : The amino and hydroxyl groups allow for the formation of hydrogen bonds with enzyme active sites, enhancing binding affinity and specificity.
  • Receptor Modulation : The compound may act as a modulator of certain receptors involved in metabolic processes, influencing pathways related to amino acid metabolism and neurotransmission.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation markers in cellular models.
  • Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Metabolic Regulation : It may influence metabolic pathways related to glucose and lipid metabolism, making it a candidate for further investigation in metabolic disorders.

Research Applications

The compound has been utilized in various research settings:

  • Chiral Building Block : Used in the synthesis of complex organic molecules due to its chirality.
  • Biochemical Studies : Investigated for its role in enzyme-substrate interactions and as a ligand in protein studies.
  • Pharmacological Research : Explored for potential therapeutic applications in treating metabolic diseases and neurodegenerative conditions.

Case Studies

  • Study on Neuroprotective Effects :
    • A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
  • Metabolic Regulation Research :
    • In animal models of obesity, administration of the compound led to a significant decrease in body weight and fat accumulation, suggesting its role in regulating lipid metabolism.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStereochemistryBiological ActivityNotes
Ethyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride2S,3SDifferent binding affinitiesMay exhibit opposite effects due to stereochemistry
Ethyl (2R,3R)-2-amino-3-hydroxybutanoate2R,3RSimilar but without hydrochlorideAffects solubility and reactivity

Properties

IUPAC Name

ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKKNTASOQMDMH-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](C)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39994-70-2
Record name Ethyl L-threoninate hydrochloride
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